An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 7,8-difluoro-3-methyl-2H-1,4-benzoxazine. As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and for the elucidation of its electronic and structural properties. This document, authored from the perspective of a Senior Application Scientist, combines theoretical predictions with practical insights into the experimental aspects of NMR spectroscopy for fluorinated organic molecules.
Introduction: The Significance of Fluorinated Benzoxazines and the Role of NMR
Fluorine-containing heterocyclic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. 7,8-difluoro-3-methyl-2H-1,4-benzoxazine is a member of this important class of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of such organic compounds in solution.[1] By providing detailed information about the chemical environment of each nucleus, NMR allows for the precise determination of molecular structure, conformation, and dynamics.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine. In the absence of direct experimental data in the public domain, the chemical shifts presented herein are predicted based on the known NMR data of the parent 2H-1,4-benzoxazine and 3-methyl-2H-1,4-benzoxazine structures, combined with established substituent chemical shift (SCS) effects of fluorine on aromatic systems.[2] This approach provides a robust and scientifically grounded estimation of the expected spectral parameters.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for 7,8-difluoro-3-methyl-2H-1,4-benzoxazine are summarized in Table 1. The predictions are based on the additive effects of the methyl group and the two fluorine atoms on the foundational 2H-1,4-benzoxazine scaffold.
Table 1: Predicted ¹H NMR Chemical Shifts for 7,8-difluoro-3-methyl-2H-1,4-benzoxazine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~4.40 - 4.60 | q (quartet) | ³JHH ≈ 6.5 Hz |
| H-5 | ~6.70 - 6.90 | m (multiplet) | |
| H-6 | ~6.80 - 7.00 | m (multiplet) | |
| CH₃ | ~1.30 - 1.50 | d (doublet) | ³JHH ≈ 6.5 Hz |
Interpretation and Rationale
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CH₃ (3-position): The methyl group at the C-3 position is expected to appear as a doublet in the upfield region of the spectrum, with a chemical shift of approximately 1.30-1.50 ppm. This is due to the coupling with the single proton at the C-2 position.
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H-2 (2-position): The proton at the C-2 position, being adjacent to the chiral center at C-3, is predicted to resonate as a quartet around 4.40-4.60 ppm due to coupling with the three protons of the methyl group.
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Aromatic Protons (H-5 and H-6): The protons on the benzene ring are significantly influenced by the two fluorine substituents at positions 7 and 8. The electron-withdrawing nature of fluorine generally leads to a downfield shift of adjacent protons. However, the precise chemical shifts of H-5 and H-6 will be a result of a combination of inductive and resonance effects from the fluorine atoms, as well as the electronic contribution of the oxazine ring. Their signals are expected to be complex multiplets due to proton-proton and proton-fluorine couplings. The vicinal ³J H-F coupling constants are anticipated to be in the range of 5-10 Hz.[3]
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for 7,8-difluoro-3-methyl-2H-1,4-benzoxazine are presented in Table 2. These predictions are derived from the known spectrum of 2H-1,4-benzoxazine and the well-documented SCS effects of fluorine on aromatic carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for 7,8-difluoro-3-methyl-2H-1,4-benzoxazine
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | ~70 - 72 | d | ²JCF ≈ 20-30 |
| C-3 | ~48 - 50 | s | |
| C-4a | ~135 - 137 | dd | ²JCF ≈ 15-25, ³JCF ≈ 5-10 |
| C-5 | ~115 - 117 | d | ³JCF ≈ 3-7 |
| C-6 | ~120 - 122 | d | ⁴JCF ≈ 1-3 |
| C-7 | ~148 - 152 (deshielded) | d | ¹JCF ≈ 240-260 |
| C-8 | ~140 - 144 (deshielded) | d | ¹JCF ≈ 240-260 |
| C-8a | ~138 - 140 | dd | ²JCF ≈ 15-25, ³JCF ≈ 5-10 |
| CH₃ | ~18 - 20 | s |
Interpretation and Rationale
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Oxazine Ring Carbons (C-2, C-3, C-8a): The chemical shifts of the carbons in the oxazine ring are expected to be similar to other 3-methyl-2H-1,4-benzoxazine derivatives. C-2, being attached to the electronegative oxygen, will be downfield, while C-3 will be in the typical aliphatic region.
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Fluorinated Aromatic Carbons (C-7, C-8): The most significant feature of the ¹³C NMR spectrum will be the large downfield shifts and the prominent one-bond carbon-fluorine coupling (¹JCF) for C-7 and C-8.[4] These carbons are directly attached to fluorine atoms, which are highly electronegative and induce a strong deshielding effect. The ¹JCF values are typically large, in the range of 240-260 Hz.
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Other Aromatic Carbons (C-4a, C-5, C-6): The chemical shifts of the other aromatic carbons will also be influenced by the fluorine substituents, exhibiting smaller two-bond (²JCF) and three-bond (³JCF) couplings. The presence of these couplings provides valuable information for the definitive assignment of these signals.
Experimental Protocols
To acquire high-quality ¹H and ¹³C NMR spectra of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for most benzoxazine derivatives. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
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Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H spectrum.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Visualization of Key Structural Features and Experimental Workflow
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine with the standard IUPAC numbering system used for the assignment of NMR signals.
Caption: Molecular structure of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine with atom numbering.
NMR Experimental Workflow
The general workflow for the structural elucidation of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine using NMR spectroscopy is depicted below.
Caption: Standard workflow for NMR analysis of small organic molecules.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 7,8-difluoro-3-methyl-2H-1,4-benzoxazine. By leveraging data from analogous compounds and established principles of NMR spectroscopy, this guide offers valuable insights for the identification and characterization of this and other related fluorinated benzoxazines. The detailed experimental protocols and workflow diagrams further serve as a practical resource for researchers in the field. The provided predictions, while robust, should be confirmed by experimental data once it becomes available.
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